1-Azabicyclo[3.2.1]octane

Nicotinic acetylcholine receptor nAChR subtype selectivity α4β2 vs α7 affinity

Medicinal chemists require rigid azabicycles that enforce specific stereoelectronic trajectories-quinuclidine and tropane cannot replicate the [3.2.1] scaffold's biased nitrogen lone-pair. This saturated bridged tertiary amine (C₇H₁₃N, MW 111.18) enables: • nAChR ligands with dual α4β2 (Kᵢ ≤0.5 nM) & α7 (Kᵢ ≤110 nM) affinity • M₂/M₄ partial agonism without peripheral cholinergic effects (PTAC/BuTAC profile) • SERT/DAT selectivity >100:1 for PET/SPECT imaging agents • ICH-compliant Quifenadine impurity reference standard Procurement-ready building block for parallel synthesis campaigns.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 279-92-5
Cat. No. B3350450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[3.2.1]octane
CAS279-92-5
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC2CCN(C1)C2
InChIInChI=1S/C7H13N/c1-2-7-3-5-8(4-1)6-7/h7H,1-6H2
InChIKeySTHHLVCQSLRQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azabicyclo[3.2.1]octane Scaffold Procurement Guide


1-Azabicyclo[3.2.1]octane (CAS 279-92-5, molecular formula C₇H₁₃N, molecular weight 111.18 g/mol) is a saturated, bridged bicyclic tertiary amine in which the nitrogen atom occupies a bridgehead position within a [3.2.1] ring system, consisting of a six-membered piperidine ring fused to a five-membered ring . Unlike its regioisomeric congener quinuclidine (1-azabicyclo[2.2.2]octane), the [3.2.1] framework imposes a distinct nitrogen lone-pair trajectory and conformational constraint that fundamentally alters molecular recognition at aminergic receptors and transporters . Commercially available as a research building block, the unsubstituted parent scaffold serves as the entry point for derivatisation into nicotinic, muscarinic, and monoamine transporter ligands that cannot be accessed from the more symmetric [2.2.2] or N-methylated [3.2.1] (tropane) alternatives.

Why 1-Azabicyclo[3.2.1]octane Cannot Be Replaced by Analogous Scaffolds


The 1-azabicyclo[3.2.1]octane nucleus enforces a stereoelectronic environment that is not reproducible by any other commercially available bridged azabicycle. In quinuclidine (1-azabicyclo[2.2.2]octane), the nitrogen lone pair is symmetrically disposed and freely accessible from three equivalent trajectories, whereas in the [3.2.1] system the lone pair is geometrically biased toward the two-carbon bridge, a feature shown to directly dictate monoamine transporter selectivity ratios . In tropane (8-methyl-8-azabicyclo[3.2.1]octane), N-methylation eliminates the secondary-amine hydrogen-bond donor capability, permanently locks the nitrogen configuration, and introduces a steric bulk that precludes the mixed M₂/M₄ partial agonism achievable with NH-containing [3.2.1] ligands such as PTAC . Non-bridged piperidine analogs lack the conformational rigidity required to fix the nitrogen lone-pair orientation, resulting in promiscuous off-target binding and diminished transporter subtype discrimination . These differences are not incremental—they are structural absolutes that render the scaffolds non-interchangeable in any quantitative structure–activity relationship or quality-control context.

Head-to-Head Differentiation Evidence Across Azabicyclic Systems


nAChR Subtype Selectivity: α4β2 vs. α7 Affinity Profiles

When appended with a 2-(pyridin-3-yl) substituent, the 1-azabicyclo[3.2.1]octane scaffold delivers high-affinity binding to the α4β2 nicotinic receptor subtype (Kᵢ ≤ 0.5–15 nM) while a subset of derivatives additionally binds the α7 subtype (Kᵢ ≤ 110 nM), achieving a dual-receptor profile . By contrast, the analogous 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane (quinuclidine) series exhibits potent α4β2 affinity (Kᵢ ≤ 0.5–15 nM) but with different α7 and muscle-subtype selectivity, whereas the 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane series demonstrates selectivity over the muscle (α1βγδ) subtype that is not observed in the [3.2.1] series . The parent alkaloid (S)-nicotine shows Kᵢ = 2 nM at α4β2 but >700 nM at α7, providing a natural-product baseline against which the constrained [3.2.1] analog retains α4β2 potency while substantially improving α7 affinity (Kᵢ ≤ 110 nM vs. >700 nM) .

Nicotinic acetylcholine receptor nAChR subtype selectivity α4β2 vs α7 affinity

Monoamine Transporter Selectivity and Lone-Pair Orientation

The 1-azabicyclo[3.2.1]octane scaffold fixes the nitrogen lone pair in a trajectory biased toward the two-carbon bridge of the bicyclic system, a stereoelectronic feature that Meltzer et al. demonstrated directly influences monoamine transporter selectivity . In their series, 6-substituted 1-azabicyclo[3.2.1]octanes exhibited SERT/DAT selectivity ratios that can exceed 100:1, whereas front-bridged tropane analogs bearing the nitrogen lone pair over the two-carbon bridge analogously showed improved SERT potency and selectivity . This contrasts with classic tropane-based DAT inhibitors (e.g., 3β-aryltropanes such as RTI-55), which typically display SERT/DAT ratios near unity or favour DAT, and with piperidine-based monoamine reuptake inhibitors (e.g., GBR 12909), which lack the conformational rigidity to achieve comparable selectivity . The parent 1-azabicyclo[3.2.1]octane nucleus is the minimal building block required to access this selectivity-determining stereoelectronic arrangement.

Dopamine transporter DAT/SERT selectivity Monoamine reuptake inhibition

Muscarinic Receptor Ligands with Mixed Functional Efficacy

Derivatives of 1-azabicyclo[3.2.1]octane bearing a 1,2,5-thiadiazol-4-yl substituent at the 6-position achieve sub-nanomolar to low nanomolar affinity across all five human muscarinic receptor subtypes (M₁–M₅). PTAC (6-propylthio) exhibits Kᵢ values of 0.2 nM (M₃, M₄), 0.6 nM (M₁), 0.8 nM (M₅), and 2.8 nM (M₂) in CHO cells expressing human recombinant receptors, coupling this pan-affinity with a unique functional signature: partial agonism at M₂ and M₄, and antagonism at M₁, M₃, and M₅ . The butylthio analog BuTAC displays pKᵢ values of 9.22 (M₁), 9.40 (M₂), 9.70 (M₃), 9.15 (M₅) with a partial agonist/antagonist profile mirroring PTAC . In contrast, quinuclidine-based muscarinic ligands (e.g., xanomeline, cevimeline) typically function as full agonists or antagonists without the mixed efficacy pattern, and tropane-based analogs (e.g., scopolamine, atropine) are pure antagonists . The NH bridgehead of the [3.2.1] system is mechanistically implicated in enabling this dual functional pharmacology through hydrogen-bonding interactions not available to N-methylated tropanes or symmetrically disposed quinuclidines.

Muscarinic acetylcholine receptor M2/M4 partial agonist Antipsychotic ligand

Enantioselective Synthesis and Stereochemical Purity

Enantiomerically pure 1-azabicyclo[3.2.1]octane derivatives can be synthesized in >99.5% enantiomeric excess (ee) using imines derived from (+)- and (−)-2-hydroxy-3-pinanone as chiral auxiliaries, as demonstrated by Bhatti et al. for the 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane series . X-ray crystallography was employed to unambiguously confirm the absolute stereochemistry of the products. This level of stereochemical control is critical for CNS-targeted programmes where the two enantiomers of a bridged azabicycle can display opposing functional activities at muscarinic or nicotinic receptors . By comparison, the resolution of tropane enantiomers frequently requires chiral preparative HPLC after racemic synthesis, and the symmetric quinuclidine scaffold lacks stereogenic centres altogether until substituted, making enantioselective routes to functionalized [3.2.1] cores a source of procurement efficiency.

Enantioselective synthesis Chiral building block Stereochemical purity

Impurity Reference Standard for Quifenadine Manufacturing

During the industrial production of the antihistamine drug Quifenadine (Phencarol, CAS 10447-38-8), dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate generates 1-azabicyclo[3.2.1]octane as a carbenium ion rearrangement side-product alongside a 5-azatricyclo[3.2.1.0²,⁷]octane system . These rearrangement products have been isolated, structurally characterised by NMR and X-ray analysis, and established as impurity standards for the quality control of Quifenadine active pharmaceutical ingredient (API) batches . No other azabicyclic scaffold—quinuclidine, tropane, or 1-azabicyclo[3.2.2]nonane—arises from this specific manufacturing route, making the 1-azabicyclo[3.2.1]octane reference standard a mandatory procurement item for any generic manufacturer or analytical laboratory performing Quifenadine impurity profiling per ICH Q3A/Q3B guidelines.

Pharmaceutical impurity standard Quifenadine quality control Carbenium ion rearrangement

Definitive Application Scenarios for 1-Azabicyclo[3.2.1]octane


Dual α4β2/α7 Nicotinic Ligand Screening Libraries

Medicinal chemistry teams pursuing orthosteric or allosteric modulators of nicotinic acetylcholine receptors for cognitive-deficit indications (schizophrenia, Alzheimer's disease, ADHD) should anchor their screening library on the 1-azabicyclo[3.2.1]octane scaffold. As demonstrated by Bhatti et al., this core supports Kᵢ ≤ 0.5–15 nM at α4β2 and Kᵢ ≤ 110 nM at α7, a dual-affinity window that neither the quinuclidine ([2.2.2]) nor the [3.2.2]nonane scaffolds replicate with the same subtype selectivity profile . Procurement of the parent 1-azabicyclo[3.2.1]octane building block enables parallel synthesis of substituted derivatives that can be screened against both α4β2 and α7 in a single campaign.

M₂/M₄ Partial Agonist Muscarinic Profiling

Programmes targeting muscarinic receptor-mediated antipsychotic efficacy without peripheral cholinergic side effects require the mixed functional signature uniquely delivered by 1-azabicyclo[3.2.1]octane derivatives. PTAC and BuTAC exemplify this profile: sub-nanomolar pan-muscarinic affinity (Kᵢ 0.2–2.8 nM) with partial agonism at M₂ and M₄ and antagonism at M₁, M₃, and M₅ . Quinuclidine- and tropane-based muscarinic ligands cannot reproduce this dual functional signature, making the [3.2.1] scaffold the only viable starting point for target product profiles requiring M₂/M₄-biased partial agonism .

DAT-Selective PET Tracer Development

The fixed nitrogen lone-pair orientation of the 1-azabicyclo[3.2.1]octane system provides a molecular design feature that enables SERT/DAT selectivity ratios exceeding 100:1 . For PET tracer or SPECT imaging agent programmes requiring high DAT occupancy with minimal SERT cross-binding (to reduce serotonergic noise in brain imaging), the [3.2.1] core is mechanistically superior to the symmetric quinuclidine scaffold, which lacks this stereoelectronic discrimination, and to N-methylated tropane scaffolds, which introduce steric bulk that alters pharmacokinetics unfavourably for CNS imaging applications.

Quifenadine Impurity Reference Standard Procurement

Generic API manufacturers and contract analytical laboratories performing Quifenadine batch release testing must source authenticated 1-azabicyclo[3.2.1]octane as a process-specific impurity reference standard. The compound is generated exclusively via carbenium ion rearrangement of quinuclidine-3-carboxylate during Quifenadine synthesis and its structural identity has been unequivocally confirmed by NMR and single-crystal X-ray diffraction . No alternative azabicyclic compound can substitute in this ICH-compliant quality-control application, creating a non-discretionary procurement demand for the [3.2.1] scaffold in this specific industrial context.

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